4-Mercapto-phthalazin-acetonitrile
Description
4-Mercapto-phthalazin-acetonitrile is a heterocyclic compound featuring a phthalazine core substituted with a mercapto (-SH) group at the 4-position and an acetonitrile (-CH₂CN) moiety. Its synthesis involves refluxing intermediates with hydrazine hydrate in dioxane, yielding a solid with a melting point of 187–190°C . The mercapto group enhances reactivity, enabling nucleophilic substitution or metal coordination, while the acetonitrile moiety contributes to its versatility in organic transformations.
Properties
Molecular Formula |
C10H7N3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(4-sulfanylidene-3H-phthalazin-1-yl)acetonitrile |
InChI |
InChI=1S/C10H7N3S/c11-6-5-9-7-3-1-2-4-8(7)10(14)13-12-9/h1-4H,5H2,(H,13,14) |
InChI Key |
AWPPFPSVIDLBST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=S)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
4-Mercapto-phthalazin-acetonitrile
- Core structure : Phthalazine (benzene fused to a pyridazine ring).
- Substituents : Mercapto (-SH) at position 4; acetonitrile (-CH₂CN).
- Key properties : High thermal stability (m.p. 187–190°C), reactive thiol group for derivatization .
2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
- Core structure : 1,2,4-Triazole (five-membered ring with three nitrogen atoms).
- Substituents : Mercapto (-SH) at position 5; methyl group at position 4; acetonitrile (-CH₂CN).
Pharmacological and Industrial Relevance
- This compound: Derivatives like 4-hydrazino-1-phthalazin-acetonitrile are explored for CNS-targeting therapies due to phthalazine’s affinity for neurotransmitter receptors .
Physicochemical Properties
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